molecular formula C22H20BrNO6S B2853285 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate CAS No. 329777-91-5

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate

Cat. No. B2853285
CAS RN: 329777-91-5
M. Wt: 506.37
InChI Key: KEGCVQVZZJQZTF-ZVHZXABRSA-N
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Description

The compound “4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate” is a chemical compound that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds involves condensation reactions and coupling reactions . These reactions are typically achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent . Derivatives of this compound, particularly those with substituted piperazine, have shown promising antiproliferative activity . For instance, in the NCI-60 cell line screening, certain derivatives exhibited significant cytostatic activity against multiple cancer cell lines, including NSCL cancer cell line HOP-92 and colorectal carcinoma HCT-116 .

Antibacterial Properties

Studies have synthesized novel quaternary ammonium aldimine derivatives featuring the 3,4,5-trimethoxy phenyl fragment, which demonstrated selective antibacterial activity against Gram-negative bacteria such as K. pneumoniae and P. aeruginosa . This indicates the potential use of the compound in developing new antibacterial treatments.

Antioxidant Effects

The antioxidant properties of derivatives of this compound have been assessed through various assays, showing that they possess the ability to scavenge free radicals . This suggests a role in preventing oxidative stress-related diseases.

Antitumor Properties

A natural analogue of this compound, 3,4′,5-trans-Trimethoxystilbene, has been shown to significantly reduce tumor growth and inhibit the tumor/body weight ratio, indicating its potential application in tumor growth inhibition .

Antidiabetic Activity

Derivatives of the compound have been studied for their effects on blood glucose levels. For example, the methanol extract of certain derivatives has been proven to reduce fasting blood glucose, suggesting its application in managing diabetes .

Drug Design and Development

The 3,4,5-trimethoxyphenyl moiety is a critical component in many chemical biology studies. It plays an important role in maintaining suitable molecular conformations and contributes to high binding affinities in drug design . This aspect of the compound can be leveraged in the development of new drugs with improved efficacy.

Mechanism of Action

Target of Action

The primary target of the compound 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway. This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

The compound affects the EGFR signaling pathway . The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation in mammalian cells. Key downstream effects of EGFR activation include cellular proliferation, angiogenesis, and survival signaling .

Pharmacokinetics

The compound’smolecular weight is 506.366 , and it has a density of 1.4±0.1 g/cm3 . Its boiling point is 629.0±55.0 °C at 760 mmHg . These properties might influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of the growth and prognosis of cancer cells . It can alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This is a vital prerequisite for better plausible EGFR inhibitors devoid of cardiotoxicity .

properties

IUPAC Name

[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO6S/c1-27-20-12-15(13-21(28-2)22(20)29-3)14-24-17-6-8-18(9-7-17)30-31(25,26)19-10-4-16(23)5-11-19/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCVQVZZJQZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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